molecular formula C22H20FN5O B7552335 2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole

2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole

Katalognummer B7552335
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: HKECNMDGASRHOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole, also known as FLB-457, is a potent and selective dopamine D2 receptor antagonist. It has been widely studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. In

Wirkmechanismus

2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole works by blocking the dopamine D2 receptor, which is involved in the regulation of mood, cognition, and behavior. By blocking this receptor, 2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole can reduce the activity of dopamine in the brain, which is thought to contribute to the symptoms of schizophrenia and bipolar disorder.
Biochemical and Physiological Effects:
2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to improve cognitive function, reduce psychotic symptoms, and reduce manic symptoms. It has also been shown to reduce the activity of dopamine in the brain, which is thought to contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole is that it is a selective dopamine D2 receptor antagonist, meaning that it specifically targets this receptor and does not affect other receptors in the brain. This makes it a potentially safer and more effective treatment compared to other drugs that target multiple receptors. However, one limitation of 2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole is that it has not yet been approved for use in humans, and more research is needed to determine its safety and efficacy.

Zukünftige Richtungen

There are a number of future directions for research on 2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole. One area of research is to explore its potential use in the treatment of other psychiatric disorders, such as depression and anxiety. Another area of research is to investigate its mechanism of action in more detail, including its effects on other neurotransmitters and receptors in the brain. Finally, more research is needed to determine the safety and efficacy of 2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole in humans, and to develop new formulations and delivery methods for the drug.

Synthesemethoden

2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole can be synthesized using a multi-step process involving the coupling of 4-fluorophenylboronic acid and 2-amino-4,6-dichloropyrimidine to form 4-(4-fluorophenoxy)pyrimidin-2-amine. This intermediate is then coupled with 1-bromo-3-(2-pyridyl)propane to form 1-(4-(4-fluorophenoxy)pyrimidin-2-yl)piperidin-3-ol. Finally, this compound is converted to 2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole through a series of reactions involving the addition of a benzimidazole moiety.

Wissenschaftliche Forschungsanwendungen

2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole has been extensively studied for its potential use in the treatment of various psychiatric disorders. In particular, it has shown promise as a treatment for schizophrenia, as it has been shown to improve cognitive function and reduce psychotic symptoms in animal models and human clinical trials. 2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole has also been studied for its potential use in the treatment of bipolar disorder, as it has been shown to reduce manic symptoms in animal models.

Eigenschaften

IUPAC Name

2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O/c23-16-7-9-17(10-8-16)29-20-11-12-24-22(27-20)28-13-3-4-15(14-28)21-25-18-5-1-2-6-19(18)26-21/h1-2,5-12,15H,3-4,13-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKECNMDGASRHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=N2)OC3=CC=C(C=C3)F)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.